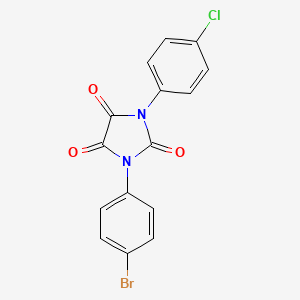
1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione
Vue d'ensemble
Description
1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an imidazolidine ring with three carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione typically involves the condensation of benzaldehyde derivatives with primary amines and ammonium acetate under neutral and solvent-free conditions. Trityl chloride can be used as a catalyst to facilitate this one-pot multi-component reaction, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like trityl chloride can be scaled up for industrial applications, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to different imidazolidine derivatives.
Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidine and imidazole derivatives, which can have different functional groups attached to the benzyl and chlorophenyl moieties.
Applications De Recherche Scientifique
1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3-(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride
- 1-Benzyl-3-phenylthio/selenomethyl-1H-imidazol-3-ium chloride
- 2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole
Uniqueness: 1-Benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione is unique due to its specific combination of benzyl and chlorophenyl groups attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-6-8-13(9-7-12)19-15(21)14(20)18(16(19)22)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXFBFVUGSWNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea](/img/structure/B3820367.png)
![1-(2-Chlorophenyl)sulfonyl-3-[2-(difluoromethylsulfonyl)phenyl]urea](/img/structure/B3820369.png)

![N-[2-(difluoromethylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3820380.png)
![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)




![2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B3820425.png)
